Nalidixic acid sodium salt is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was one of the first antibiotics of this class to be discovered and has been used primarily in the treatment of urinary tract infections caused by susceptible bacteria. Despite its historical significance, nalidixic acid has been largely superseded by newer quinolones and fluoroquinolones with broader spectrums of activity and better pharmacokinetic profiles. However, the study of nalidixic acid has provided valuable insights into the mechanism of action of quinolone antibiotics and has paved the way for the development of more potent derivatives1234.
The primary mechanism of action of nalidixic acid involves the inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA. This process is crucial for DNA replication and transcription. Nalidixic acid binds to the DNA-gyrase complex, preventing the resealing of DNA strands after they have been cut to introduce negative supercoils. This action leads to the disruption of bacterial DNA replication and ultimately cell death. The nalA gene product, a protein associated with DNA gyrase, has been identified as a target for nalidixic acid, and mutations in this gene can confer resistance to the drug. The nalA gene product is involved in the nicking-closing activity that is sensitive to inhibition by nalidixic acid, which may account for the drug's ability to inhibit DNA synthesis2.
Nalidixic acid has been used in the treatment of acute urinary tract infections. A study involving 257 women with symptoms of acute lower urinary tract infection showed that treatment with nalidixic acid plus sodium citrate resulted in 85% of patients becoming abacteriuric two days post-treatment. However, resistance to nalidixic acid was observed in 5% of cases, and side effects were generally mild and transient. The overall success rate of the treatment was 70%, considering the recurrence of bacteriuria in some patients one month after treatment1.
Research has been conducted to enhance the potency of nalidixic acid by conjugating it with peptides. These conjugates have shown improved antibacterial activity against Staphylococcus aureus, a bacterium that is intrinsically resistant to nalidixic acid. The most potent conjugate featured a peptide containing cyclohexylalanine and arginine, which exhibited efficient bacterial uptake and specific inhibition of S. aureus DNA gyrase. This study highlights the potential of peptide-nalidixic acid conjugates as a strategy to overcome bacterial resistance and improve the drug's efficacy3.
Further studies on the mode of action of nalidixic acid have confirmed that it does not inhibit a range of enzymes involved in DNA processing, such as DNA polymerase and various exonucleases. Instead, its inhibitory effect is specific to ATP-dependent DNA synthesis in bacterial cells. This specificity suggests that nalidixic acid acts through a physiological component of the bacterial DNA replication machinery that remains unidentified. These findings underscore the importance of understanding the precise interactions between nalidixic acid and bacterial enzymes to develop more effective antibacterial agents4.
CAS No.: 6358-22-1
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.:
CAS No.: 73477-63-1
CAS No.: 1001354-72-8